
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including chloro, iodo, nitro, and trifluoromethyl groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by halogenation and amination reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(4-iodophenyl)acetamide
- 2-Chloro-N-(4-iodophenyl)-5-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline stands out due to the presence of the nitro group, which significantly influences its reactivity and potential applications. The combination of chloro, iodo, nitro, and trifluoromethyl groups makes it a versatile compound for various chemical transformations and research purposes.
Eigenschaften
Molekularformel |
C13H7ClF3IN2O2 |
|---|---|
Molekulargewicht |
442.56 g/mol |
IUPAC-Name |
2-chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H7ClF3IN2O2/c14-10-5-7(13(15,16)17)6-11(20(21)22)12(10)19-9-3-1-8(18)2-4-9/h1-6,19H |
InChI-Schlüssel |
BNPDHIAUSZYVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


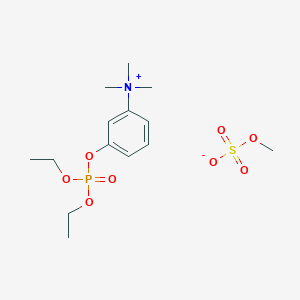

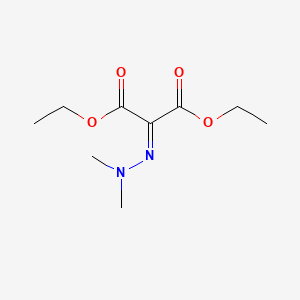

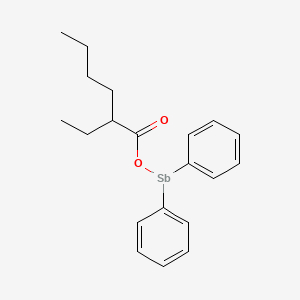
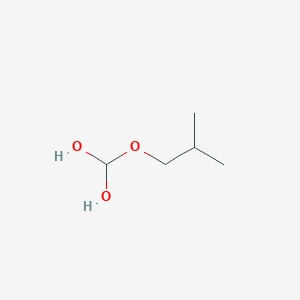
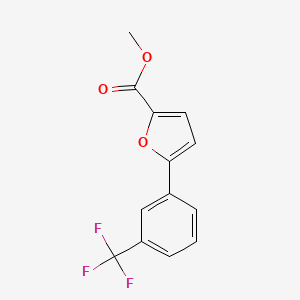
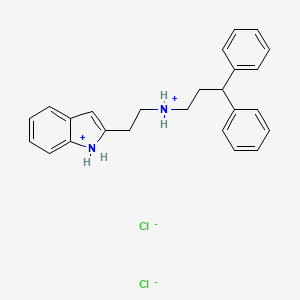


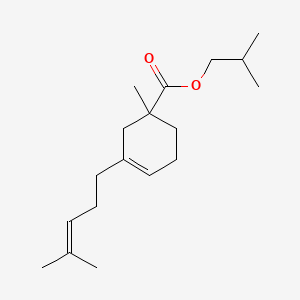

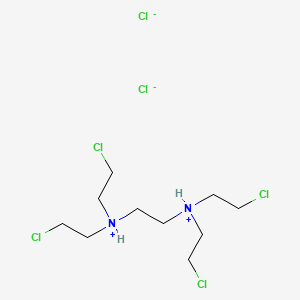
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
